molecular formula C9H10BrClFN B2503041 3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride CAS No. 2413886-71-0

3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride

Cat. No.: B2503041
CAS No.: 2413886-71-0
M. Wt: 266.54
InChI Key: NVRFVJULWVUJID-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic substitution reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate nitrogen-containing precursors and suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be employed to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and appropriate bases.

Major Products Formed

    Substitution: Various substituted azetidines with different functional groups.

    Oxidation: Oxidized derivatives such as azetidine oxides.

    Reduction: Dehalogenated azetidines.

    Coupling: Biaryl or diaryl azetidines.

Scientific Research Applications

3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of novel materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • (Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

Uniqueness

3-(3-Bromophenyl)-3-fluoroazetidine;hydrochloride is unique due to its azetidine ring structure combined with bromine and fluorine substituents. This combination imparts distinct reactivity and potential biological activities compared to other similar compounds. The azetidine ring provides a rigid and constrained framework, while the halogen atoms enhance its chemical versatility and interaction with biological targets.

Properties

IUPAC Name

3-(3-bromophenyl)-3-fluoroazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJXOTXBYAIWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC(=CC=C2)Br)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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